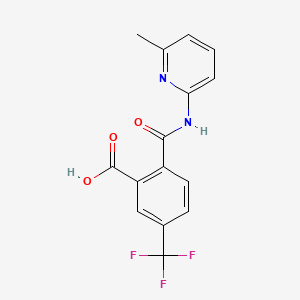
醛-CH2-PEG4-CH2CO2tBu
描述
Ald-CH2-PEG4-CH2CO2tBu is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of an aldehyde group and a t-butyl ester group, linked through a linear PEG chain. This compound is primarily used in bio-conjugation and drug delivery applications due to its unique chemical properties .
科学研究应用
Ald-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and crosslinking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the formulation of various products, including cosmetics and pharmaceuticals
作用机制
Target of Action
Ald-CH2-PEG4-CH2CO2tBu is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a NH2/Amine group linked through a linear PEG chain . The primary targets of this compound are the molecules that contain complementary functional groups, allowing for the formation of stable covalent bonds.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. The -CHO/Aldehyde group and the NH2/Amine group in the compound can react with amine and aldehyde groups in the target molecules, respectively . This interaction results in the formation of a stable covalent bond, linking the target molecule with the PEG chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ald-CH2-PEG4-CH2CO2tBu typically involves the reaction of a PEG derivative with an aldehyde and a t-butyl ester. The aldehyde group is reactive towards hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates). The t-butyl group can be removed under acidic conditions .
Industrial Production Methods
In industrial settings, the production of Ald-CH2-PEG4-CH2CO2tBu involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the final product meets the required specifications for use in various applications .
化学反应分析
Types of Reactions
Ald-CH2-PEG4-CH2CO2tBu undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The t-butyl ester group can be substituted under acidic conditions to form a carboxylic acid
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), are used to remove the t-butyl group
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Primary alcohol derivative.
Substitution: Carboxylic acid
相似化合物的比较
Similar Compounds
Ald-CH2-PEG3-CH2-Boc: Similar structure but with a different protecting group.
Ald-CH2-PEG4-CH2CO2Me: Similar structure but with a methyl ester group instead of a t-butyl ester group
Uniqueness
Ald-CH2-PEG4-CH2CO2tBu is unique due to its combination of an aldehyde group and a t-butyl ester group linked through a PEG chain. This combination provides both reactivity and stability, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
属性
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRXPHXGYRSYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-octoxyiminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B605202.png)











